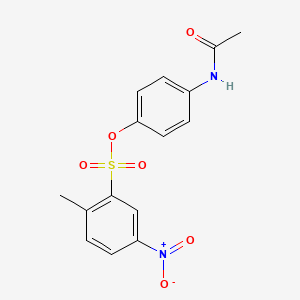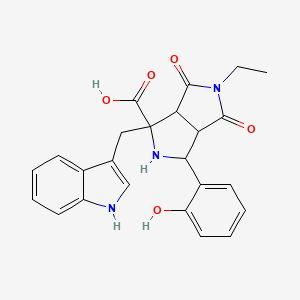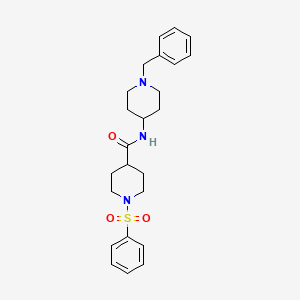![molecular formula C13H16N4O2 B7538052 N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline](/img/structure/B7538052.png)
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPN is a nitroaromatic compound that contains a pyrazole ring and an aniline moiety, making it a versatile molecule for various applications.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been studied for its potential as an anticancer agent. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In material science, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been studied for its potential as a fluorescent probe for the detection of heavy metal ions. In environmental science, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been studied for its potential as a pollutant in water and soil.
Wirkmechanismus
The mechanism of action of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline is not fully understood. However, studies have suggested that N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline exerts its biological activity by interacting with cellular targets, such as proteins and enzymes. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and cyclin-dependent kinases, which are involved in the regulation of the cell cycle. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline can induce apoptosis and cell cycle arrest in cancer cells. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has also been shown to inhibit the proliferation of cancer cells by disrupting the DNA replication process. In vivo studies have shown that N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline can reduce the growth of tumors in animal models. However, the long-term effects of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline on human health are not fully understood, and further studies are needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has several advantages for lab experiments, including its high purity and stability, which make it a reliable reagent for various applications. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline is also readily available from commercial sources, making it easily accessible for researchers. However, the limitations of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline include its potential toxicity and hazardous nature, which require careful handling and disposal. N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline also has limited solubility in water, which can affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline for the treatment of cancer. In material science, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline can be further explored as a fluorescent probe for the detection of heavy metal ions in environmental samples. In environmental science, the potential effects of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline on aquatic and terrestrial ecosystems need to be further studied. Overall, N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline has shown promising potential for various applications, and further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline involves a multi-step process that starts with the reaction of 4-chloro-5-methyl-1H-pyrazole with 3-bromopropylamine, followed by the reaction of the resulting product with 2-nitroaniline. The final product is obtained through a purification process using column chromatography. The synthesis of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
Eigenschaften
IUPAC Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10-11(9-15-16-10)5-4-8-14-12-6-2-3-7-13(12)17(18)19/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWUEHBDDQBYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)



![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)
![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)



![2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538037.png)
